Pyrrolidine-2-carboxylic acid {4-[2-(4-morpholin-4-yl-phenylamino)-pyrimidin-4-yl]-phenyl}-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine-2-carboxylic acid {4-[2-(4-morpholin-4-yl-phenylamino)-pyrimidin-4-yl]-phenyl}-amide is a complex organic compound with potential applications across multiple scientific fields This compound features a pyrrolidine ring, a carboxylic acid group, a morpholine group, and phenyl and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-2-carboxylic acid {4-[2-(4-morpholin-4-yl-phenylamino)-pyrimidin-4-yl]-phenyl}-amide typically involves multi-step organic reactions starting from simpler precursor compounds. Common synthetic strategies may include:
Formation of the pyrrolidine ring: : This can be achieved through cyclization reactions involving precursors such as amino acids or other bifunctional molecules.
Introduction of the carboxylic acid group: : Carboxylation reactions or protection/deprotection strategies might be used.
Attachment of the morpholin-4-yl group: : This may be done via substitution reactions on a phenyl ring, followed by morpholine ring formation.
Assembly of the pyrimidinyl and phenyl groups: : These can be introduced through various condensation or coupling reactions.
Industrial Production Methods: In industrial settings, the production of such a compound would involve scaling up these reactions, often requiring optimization of reaction conditions to improve yields, purity, and cost-effectiveness. This might involve the use of high-throughput screening methods to find optimal catalysts, solvents, and temperatures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: : The compound may undergo oxidation or reduction, particularly at sites like the carboxylic acid group or the pyrrolidine ring.
Substitution Reactions: : The aromatic rings provide multiple sites for electrophilic or nucleophilic substitution reactions.
Coupling Reactions: : Particularly valuable for extending the molecular framework, involving reactions such as Suzuki or Heck coupling.
Oxidizing agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride for reductions.
Catalysts: : Palladium or copper-based catalysts for coupling reactions.
Solvents: : Vary based on the specific reaction but can include dichloromethane, ethanol, or water.
Major Products: The products of these reactions will vary depending on the specific transformations but can include derivatives with modified functional groups, expanded molecular frameworks, or increased steric bulk.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for synthesizing more complex molecules, which are used for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, it may be used as a molecular probe to investigate the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents, particularly if they exhibit biological activity against specific disease targets.
Industry: In industrial applications, its unique structure might make it useful as a precursor in the synthesis of specialized materials or as a catalyst in certain reactions.
Mechanism of Action
The compound’s mechanism of action would be highly specific to its interactions with molecular targets, which could include enzymes, receptors, or nucleic acids. The functional groups in its structure, such as the carboxylic acid and morpholine, can form specific interactions like hydrogen bonds, electrostatic interactions, or hydrophobic contacts.
Molecular Targets and Pathways: Potential molecular targets might include proteins involved in signaling pathways, metabolic enzymes, or DNA/RNA sequences, where the compound could exert effects by inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds:
Pyrrolidine derivatives: : Compounds like pyrrolidine-2-carboxylic acid or other substituted pyrrolidines.
Morpholine derivatives: : Similar to morpholine-containing compounds used in pharmaceuticals.
Pyrimidinyl compounds: : Like those found in nucleotide analogs or certain kinase inhibitors.
Uniqueness: What sets pyrrolidine-2-carboxylic acid {4-[2-(4-morpholin-4-yl-phenylamino)-pyrimidin-4-yl]-phenyl}-amide apart is its combination of functional groups, which provides a diverse array of potential reactivity and interactions. This unique blend could lead to novel applications in research and industry, making it a versatile and valuable compound for further study.
In essence, this compound's structure allows for a broad spectrum of chemical and biological activities, making it a significant subject of interest across multiple scientific disciplines.
Properties
IUPAC Name |
N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c32-24(23-2-1-12-26-23)28-19-5-3-18(4-6-19)22-11-13-27-25(30-22)29-20-7-9-21(10-8-20)31-14-16-33-17-15-31/h3-11,13,23,26H,1-2,12,14-17H2,(H,28,32)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOCDPQFIXDIMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.